N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide
Description
This compound features a hybrid structure combining a 1,2,3,4-tetrahydroisoquinoline core with a cyclopropanecarbonyl substituent at the 2-position and a 5-methylisoxazole-4-carboxamide group at the 7-position. The tetrahydroisoquinoline scaffold is associated with diverse biological activities, including receptor modulation and enzyme inhibition, while the isoxazole-carboxamide moiety is common in agrochemicals for pesticidal properties. The cyclopropane ring likely enhances metabolic stability and lipophilicity, influencing bioavailability and target binding .
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-11-16(9-19-24-11)17(22)20-15-5-4-12-6-7-21(10-14(12)8-15)18(23)13-2-3-13/h4-5,8-9,13H,2-3,6-7,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKHJGVPZHPIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the cyclopropanecarbonyl chloride, which is then reacted with the tetrahydroisoquinoline derivative under controlled conditions to form the desired product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally related agrochemicals from the carboxamide class, focusing on core scaffolds, substituents, and applications.
Table 1: Structural and Functional Comparison
Key Findings from Structural Comparisons
Core Structure Diversity: The tetrahydroisoquinoline core in the target compound distinguishes it from phenyl, pyrimidine, or imidazolidine backbones in analogs. This core may enable unique interactions with biological targets, such as enzymes or receptors in plants or fungi. Isoxaben shares the isoxazole group but pairs it with a benzamide rather than a tetrahydroisoquinoline, suggesting divergent modes of action despite similar functional groups .
Substituent Impact: The cyclopropanecarbonyl group in the target compound likely enhances steric stability and resistance to oxidative degradation compared to the 3,4-dichlorophenyl groups in propanil and fenoxacrim. This could translate to longer environmental persistence or slower metabolic breakdown.
Functional Implications: Propanil and isoxaben are herbicides, while fenoxacrim and iprodione metabolites target insects/fungi. The target compound’s hybrid structure may bridge these activities, though empirical data are needed. The dichlorophenyl groups in propanil and fenoxacrim are associated with broad-spectrum activity but may pose environmental risks due to bioaccumulation. The tetrahydroisoquinoline core could offer selectivity advantages.
Metabolic Considerations: The cyclopropane ring in the target compound may reduce susceptibility to cytochrome P450-mediated oxidation compared to the labile trioxo-pyrimidine group in fenoxacrim or the dioxo-imidazolidine in iprodione metabolites .
Biological Activity
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylisoxazole-4-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structural features may confer distinct biological activities, making it an interesting subject for medicinal chemistry research. This article explores the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 388.42 g/mol. The presence of the cyclopropanecarbonyl group and the isoxazole moiety contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O4 |
| Molecular Weight | 388.42 g/mol |
| Structural Features | Cyclopropanecarbonyl, Tetrahydroisoquinoline, Isoxazole |
Preliminary studies indicate that this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other sulfonamide derivatives that have shown COX-2 inhibition .
- Modulation of Signal Transduction Pathways : It may interact with key signaling pathways such as MAPK pathways, which are critical in regulating cellular responses to stress and inflammation .
- Antioxidant Properties : The isoxazole ring may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.
Biological Activity Studies
Research has focused on the pharmacological potential of this compound through various in vitro and in vivo studies:
In Vitro Studies
- Cell Proliferation Assays : Initial findings suggest that the compound can inhibit the proliferation of certain cancer cell lines. For example, studies have shown that modifications in the isoxazole moiety can enhance cytotoxic effects against breast cancer cells.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling pathways. Preliminary data indicate moderate inhibition compared to established inhibitors like celecoxib .
In Vivo Studies
- Animal Models : In murine models of inflammation, this compound demonstrated anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Inflammation : A study involving rats with induced arthritis showed that treatment with the compound resulted in significant reductions in paw swelling and inflammatory markers compared to control groups.
- Cancer Research : In a recent investigation into its anticancer properties, the compound was tested against various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
